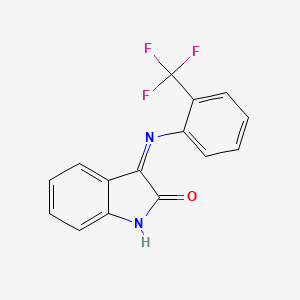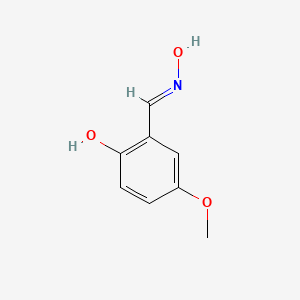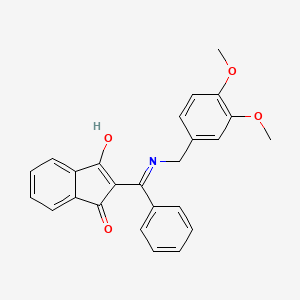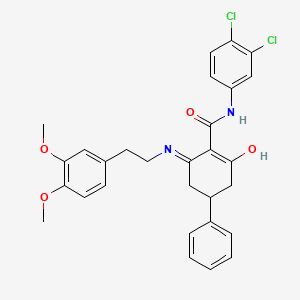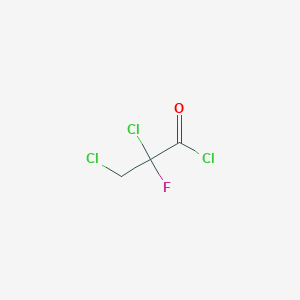
2,3-Dichloro-2-fluoropropanoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dichloro-2-fluoropropanoyl chloride is a chemical compound with the molecular formula C3H2Cl3FO . It is used in laboratory chemicals and for the manufacture of substances for scientific research and development .
Molecular Structure Analysis
The molecular weight of 2,3-Dichloro-2-fluoropropanoyl chloride is 179.4 . Its IUPAC name is 2,3-dichloro-2-fluoropropanoyl chloride and its InChI key is HWFGEYUDKRFGQD-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2,3-Dichloro-2-fluoropropanoyl chloride is stored at a temperature between 28 C . More specific physical and chemical properties such as color, density, hardness, and melting and boiling points are not provided in the available resources .科学的研究の応用
Organic Synthesis and Mechanistic Studies
Halogenated compounds like dichlorobenzoyl chlorides have been extensively studied for their reactivity and the influence of the ortho effect in their solvolyses, providing insights into reaction kinetics and pathways in organic synthesis (Kyoung-Ho Park & D. N. Kevill, 2012). These studies help in understanding the effects of halogen substituents on the solvolysis of aromatic compounds, which is crucial for developing new synthetic methodologies.
Insecticidal Applications
Research into the synthesis of novel organic compounds with potential insecticidal activity often involves halogenated intermediates. For instance, the development of new 2-fluorophenyl-5-substitued cyclopropyl-1,3,4-oxadiazoles demonstrates the utility of halogenated compounds in generating new chemical entities with potential for pest control, highlighting the role of halogen atoms in modulating biological activity (W. Shi et al., 2000).
Fluorinated Compounds in Radiotracer Development
The synthesis and application of fluorinated compounds, such as [18F]fluoroethanol and [18F]fluoropropanol, in the development of PET (Positron Emission Tomography) tracers illustrate the importance of halogenated compounds in medical diagnostics. These compounds serve as nucleophiles in the synthesis of fluorine-18 labeled radiotracers, which are crucial for imaging studies in nuclear medicine (Jinhe Pan et al., 2013).
Antimicrobial and Antipathogenic Research
The synthesis and evaluation of thiourea derivatives for their antimicrobial and antipathogenic activities showcase the potential of halogenated compounds in combating microbial infections. The presence of halogen atoms, especially fluorine, chlorine, and bromine, significantly impacts the biological activity of these compounds, offering pathways for the development of new antimicrobial agents (Carmen Limban et al., 2011).
Environmental Applications
Studies on the simultaneous removal of SO2 and NOx from flue gases using aqueous chlorine dioxide solution indicate the potential environmental applications of halogenated compounds. These studies contribute to the development of more efficient and environmentally friendly methods for air pollution control, demonstrating the versatility of halogenated compounds in environmental science (Dong-Seop Jin et al., 2006).
作用機序
The mechanism of action for 2,3-Dichloro-2-fluoropropanoyl chloride is not explicitly mentioned in the available resources. The mechanism of action typically refers to how a compound interacts with biological systems, which may not be applicable for this compound as it is primarily used in chemical research and development .
Safety and Hazards
2,3-Dichloro-2-fluoropropanoyl chloride is a hazardous substance. It causes severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not breathing fumes, mist, spray, vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place with the container tightly closed .
特性
IUPAC Name |
2,3-dichloro-2-fluoropropanoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2Cl3FO/c4-1-3(6,7)2(5)8/h1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWFGEYUDKRFGQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)Cl)(F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Cl3FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloro-2-fluoropropanoyl chloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Benzyl-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-ol](/img/structure/B6300267.png)



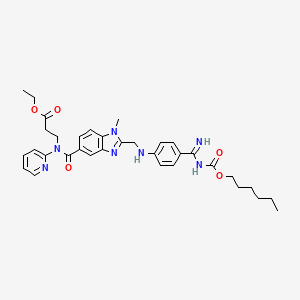
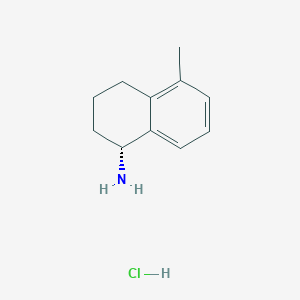
![2-(Benzo[d]thiazol-2-yl)-4-fluorophenol](/img/structure/B6300291.png)
